![molecular formula C20H22N4OS B5654997 4-[(2-{1-[(3-methyl-2-thienyl)carbonyl]piperidin-4-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5654997.png)
4-[(2-{1-[(3-methyl-2-thienyl)carbonyl]piperidin-4-yl}-1H-imidazol-1-yl)methyl]pyridine
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to the mentioned structure often involves multi-step reactions including nucleophilic substitution, cyclization, and condensation reactions. These synthetic routes can involve starting materials such as thienyl-containing compounds, pyridines, and various halogenated intermediates. The reactions may employ conditions like refluxing in ethanol or piperidine solutions and can utilize catalysts like copper or palladium for certain steps, especially in cross-coupling reactions (Abdelriheem et al., 2015; Rateb, 2014).
Molecular Structure Analysis
The molecular structure of compounds like "4-[(2-{1-[(3-methyl-2-thienyl)carbonyl]piperidin-4-yl}-1H-imidazol-1-yl)methyl]pyridine" usually exhibits planar heterocyclic systems that contribute to their unique chemical properties. The arrangement of atoms and bonds within these molecules often determines their reactivity and interaction with biological targets. Crystallographic studies can provide detailed insights into the geometric conformations of these compounds (Elaatiaoui et al., 2016).
Chemical Reactions and Properties
Compounds within this family can undergo various chemical reactions, including condensations, cyclizations, and nucleophilic substitutions, leading to a wide range of derivatives with different functional groups. These reactions are typically influenced by the nature of the substituents and the reactive sites within the molecule. The chemical properties are significantly dictated by the heterocyclic framework and the electronic nature of the substituents (Gad-Elkareem et al., 2006).
Physical Properties Analysis
The physical properties, such as melting points, boiling points, and solubilities, of these compounds are crucial for their practical applications, especially in medicinal chemistry. These properties are typically determined by the molecular structure, particularly the presence and position of heteroatoms and functional groups within the molecule. They influence the compound's behavior in different environments and solvents (Lamphon et al., 2004).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with various biological targets, are fundamentally important for the application of these compounds. These properties are influenced by the electronic configuration, the presence of electron-donating or electron-withdrawing groups, and the overall molecular architecture. Understanding these properties is essential for designing compounds with desired biological or chemical activities (Cao et al., 2014).
properties
IUPAC Name |
(3-methylthiophen-2-yl)-[4-[1-(pyridin-4-ylmethyl)imidazol-2-yl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4OS/c1-15-6-13-26-18(15)20(25)23-10-4-17(5-11-23)19-22-9-12-24(19)14-16-2-7-21-8-3-16/h2-3,6-9,12-13,17H,4-5,10-11,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGCGHMTQZRNEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)N2CCC(CC2)C3=NC=CN3CC4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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